

# Application Notes and Protocols: Functionalization of 2,4,6-Tribromotoluene via Lithiation

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## Compound of Interest

Compound Name: 2,4,6-Tribromotoluene

Cat. No.: B109049

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These application notes provide a detailed overview and experimental protocols for the functionalization of **2,4,6-tribromotoluene** through lithiation. This method offers a versatile pathway to introduce a variety of functional groups onto the aromatic ring, creating valuable intermediates for drug discovery and development.

## Introduction

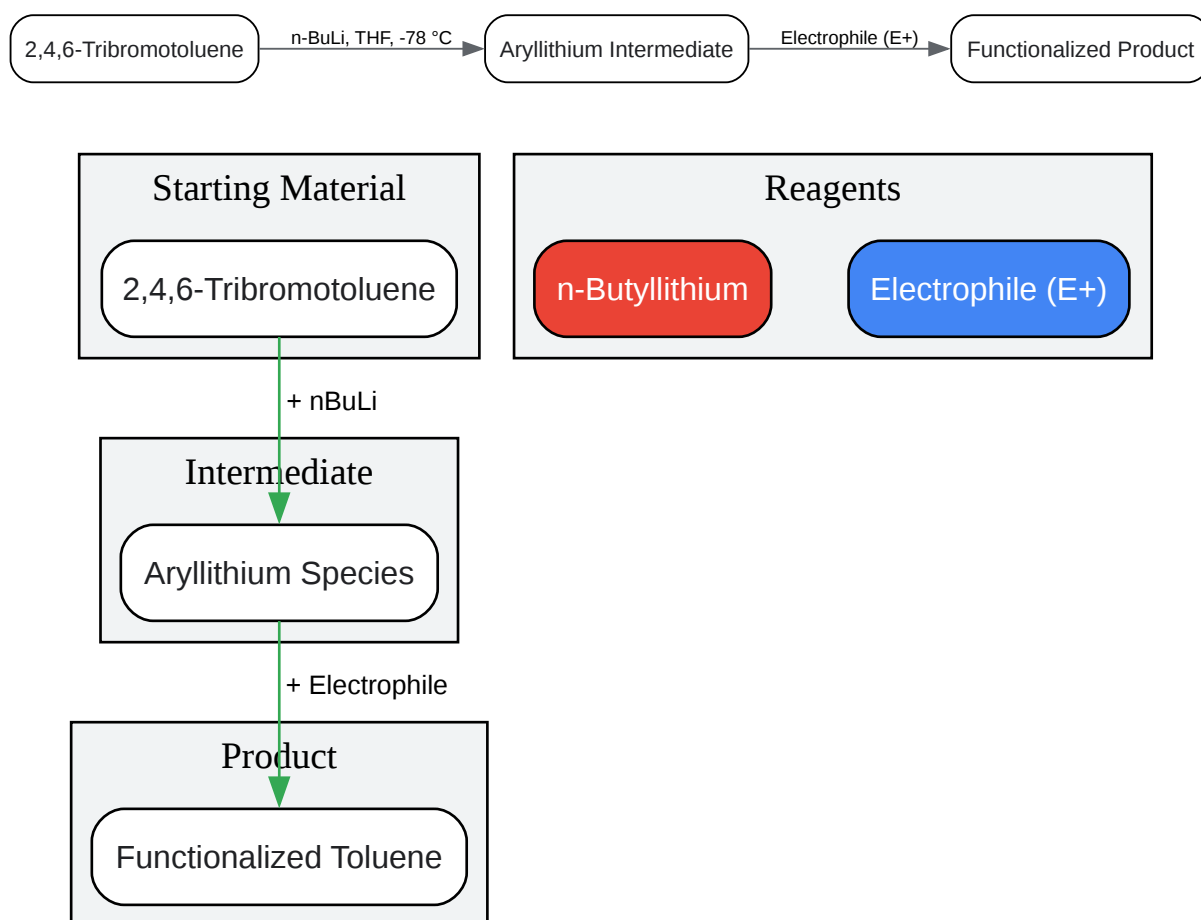
**2,4,6-Tribromotoluene** is a readily available, polyhalogenated aromatic compound that serves as a versatile starting material in organic synthesis.<sup>[1][2][3]</sup> The presence of three bromine atoms offers multiple sites for functionalization. One of the most powerful methods for the selective functionalization of such compounds is through lithium-halogen exchange. This reaction involves the treatment of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate a highly reactive aryllithium intermediate.<sup>[4][5]</sup> This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

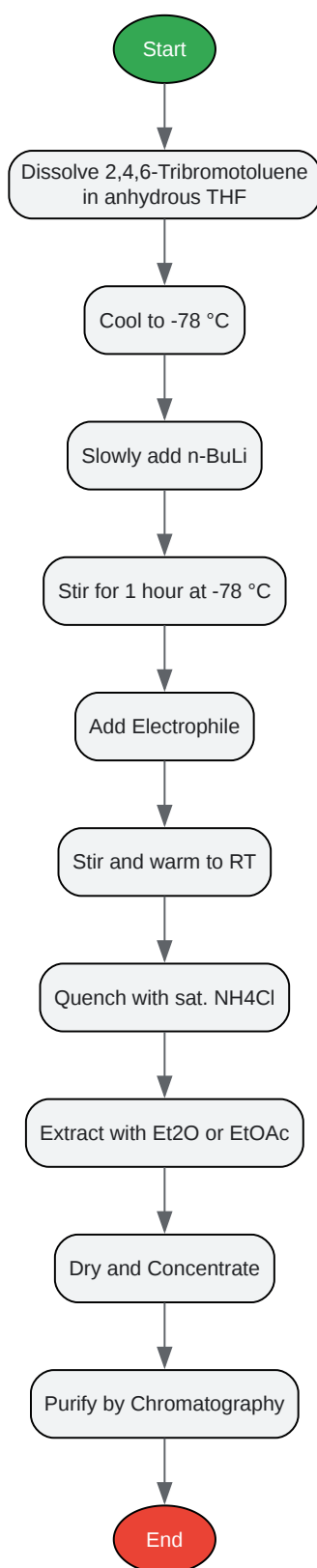
The regioselectivity of the monolithiation of **2,4,6-tribromotoluene** is a critical aspect of its synthetic utility. Steric hindrance from the adjacent methyl group is expected to influence which bromine atom undergoes exchange. The ortho-positions (2 and 6) are sterically more hindered than the para-position (4). Therefore, lithium-halogen exchange is anticipated to occur

preferentially at the less sterically hindered para-position. However, electronic effects can also play a role, and the precise selectivity can be influenced by reaction conditions.

## Reaction Pathway

The general reaction pathway for the monolithiation of **2,4,6-tribromotoluene** and subsequent functionalization is depicted below. The reaction proceeds via a lithium-halogen exchange, followed by nucleophilic attack of the resulting aryllithium species on an electrophile.





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## References

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